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Compound of Interest

Compound Name: Akt-IN-7

Cat. No.: B12399687 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine eingehende technische Untersuchung von Akt-IN-7, einem

potenten Inhibitor der Proteinkinase B (Akt), und seiner zentralen Rolle in der

Zellzyklusregulation. Der Fokus liegt auf dem Wirkmechanismus, quantitativen Daten,

detaillierten experimentellen Protokollen und den zugrunde liegenden Signalwegen.

Einleitung: Akt-IN-7 als potenzieller
Krebstherapeutikum
Akt-IN-7 ist ein niedermolekularer Wirkstoff, der als potenter und selektiver Inhibitor der Akt-

Kinase-Familie identifiziert wurde. Die Akt-Signalkaskade ist ein entscheidender Knotenpunkt

in zellulären Prozessen wie Zellwachstum, Proliferation, Überleben und Metabolismus. Eine

fehlregulierte Aktivierung dieses Signalwegs ist in vielen menschlichen Krebsarten zu

beobachten, was Akt zu einem vielversprechenden Ziel für die Entwicklung neuer

Krebstherapien macht. Akt-IN-7 dient als wichtiges Forschungsinstrument zur Untersuchung

der Akt-Funktionen und wird als potenzieller therapeutischer Wirkstoff erforscht, der durch die

Hemmung der Akt-Aktivität das unkontrollierte Wachstum von Krebszellen unterbinden kann.

Wirkmechanismus von Akt-IN-7
Akt-IN-7 fungiert als allosterischer Inhibitor der Akt-Kinase. Im Gegensatz zu ATP-kompetitiven

Inhibitoren, die an die hochkonservierte ATP-Bindestelle der Kinase binden, interagiert Akt-IN-

Grundlagen & Exploration

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12399687?utm_src=pdf-interest
https://www.benchchem.com/product/b12399687?utm_src=pdf-body
https://www.benchchem.com/product/b12399687?utm_src=pdf-body
https://www.benchchem.com/product/b12399687?utm_src=pdf-body
https://www.benchchem.com/product/b12399687?utm_src=pdf-body
https://www.benchchem.com/product/b12399687?utm_src=pdf-body
https://www.benchchem.com/product/b12399687?utm_src=pdf-body
https://www.benchchem.com/product/b12399687?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7 mit einer anderen, weniger konservierten Tasche des Enzyms. Diese allosterische Bindung

induziert eine Konformationsänderung, die die Translokation von Akt zur Zellmembran

verhindert. Die Rekrutierung zur Plasmamembran ist ein essentieller Schritt für die Aktivierung

von Akt durch seine Upstream-Kinasen, insbesondere die Phosphoinositid-abhängige Kinase 1

(PDK1) und den mTOR-Komplex 2 (mTORC2). Indem Akt-IN-7 diesen Schritt blockiert,

verhindert es die Phosphorylierung und somit die Aktivierung von Akt, was zur

nachgeschalteten Hemmung der Proliferations- und Überlebenssignale führt.
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Abbildung 1: Schematische Darstellung des allosterischen Wirkmechanismus von Akt-IN-7.
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Quantitative Daten zur inhibitorischen Aktivität
Die Potenz von Akt-IN-7 wurde in biochemischen und zellbasierten Assays charakterisiert. Die

nachfolgende Tabelle fasst die 50 %ige inhibitorische Konzentration (IC50) des Wirkstoffs

gegen verschiedene Akt-Isoformen und in zellulären Systemen zusammen.

Ziel / Assay IC50-Wert Zelllinie Assay-Typ

Biochemische Assays

Akt1 3,2 nM - Kinase-Assay

Akt2 12 nM - Kinase-Assay

Akt3 47 nM - Kinase-Assay

Zellbasierte Assays

p-Akt (Ser473)

Hemmung
270 nM LNCaP Zellbasierter ELISA

Zellproliferation 830 nM PC3 Proliferations-Assay

Daten extrahiert aus Patentinformationen. Die genauen experimentellen Bedingungen können

variieren.

Die Rolle von Akt-IN-7 in der Zellzyklusregulation
Die Hemmung der Akt-Aktivität durch Akt-IN-7 greift maßgeblich in die Regulation des

Zellzyklus ein. Akt fördert die Progression durch die G1-Phase zur S-Phase durch die

Phosphorylierung und Inaktivierung von mehreren wichtigen Zielproteinen.[1] Die Inhibition von

Akt führt daher zu einem Zellzyklusarrest in der G1-Phase.[2][3]

Die Hauptmechanismen umfassen:

Hochregulierung von p21 (Cip1) und p27 (Kip1): Akt phosphoryliert und inaktiviert die

Transkriptionsfaktoren der FOXO-Familie, was deren Translokation aus dem Zellkern und

anschließenden Abbau zur Folge hat. Die Hemmung von Akt ermöglicht die nukleare

Akkumulation von FOXO-Proteinen, die als Transkriptionsfaktoren für die Cyclin-abhängigen

Kinase-Inhibitoren (CKIs) p21 und p27 fungieren.[1][4] Diese CKIs binden an Cyclin-CDK-
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Komplexe (insbesondere Cyclin D/CDK4/6 und Cyclin E/CDK2) und inhibieren deren

Aktivität, was zu einem Stillstand in der G1-Phase führt.[5][6]

Herunterregulierung von Cyclin D1: Akt fördert die Expression und Stabilität von Cyclin D1,

einem Schlüsselprotein für den G1/S-Übergang.[2] Dies geschieht unter anderem durch die

Phosphorylierung und Inaktivierung der Glykogensynthase-Kinase 3β (GSK3β), die

andernfalls den Abbau von Cyclin D1 fördert. Die Hemmung von Akt durch Akt-IN-7 führt zu

einer reduzierten Cyclin D1-Expression und verhindert so die Progression in die S-Phase.[4]
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Abbildung 2: Signalweg der durch Akt-Inhibition vermittelten G1-Arrestierung.

Detaillierte experimentelle Protokolle
Zellbasierter ELISA zur Messung der p-Akt (Ser473)
Inhibition
Dieses Protokoll dient der Quantifizierung der intrazellulären Hemmung der Akt-

Phosphorylierung.

Zellkultur: LNCaP-Zellen werden in 96-Well-Platten mit einer Dichte von 2 x 10⁴ Zellen pro

Well in RPMI-1640-Medium mit 10 % fötalem Kälberserum (FBS) ausgesät und über Nacht

bei 37 °C und 5 % CO₂ inkubiert.

Serum-Aushungerung: Das Medium wird entfernt und durch serumfreies Medium ersetzt.

Die Zellen werden für 16-24 Stunden inkubiert, um die basale Akt-Aktivität zu reduzieren.

Inhibitor-Behandlung: Die Zellen werden für 2 Stunden mit einer seriellen Verdünnung von

Akt-IN-7 in serumfreiem Medium vorbehandelt.

Stimulation: Zur Aktivierung des Akt-Signalwegs werden die Zellen für 15-30 Minuten mit

einem geeigneten Wachstumsfaktor (z. B. 100 ng/ml IGF-1) stimuliert. Eine unbehandelte

Kontrolle wird mitgeführt.

Fixierung und Permeabilisierung: Das Medium wird entfernt und die Zellen werden mit 4 %

Formaldehyd in PBS für 20 Minuten bei Raumtemperatur fixiert. Nach dem Waschen mit

PBS werden die Zellen mit 0,1 % Triton X-100 in PBS für 10 Minuten permeabilisiert.

Blockierung: Die unspezifischen Bindungsstellen werden durch Inkubation mit 3 %

Rinderserumalbumin (BSA) in PBS für 1 Stunde blockiert.

Antikörper-Inkubation: Die Zellen werden über Nacht bei 4 °C mit einem primären Antikörper

gegen p-Akt (Ser473) inkubiert. Parallel dazu wird ein Satz von Wells mit einem Antikörper

gegen Gesamt-Akt zur Normalisierung inkubiert.

Detektion: Nach dem Waschen wird ein mit Meerrettichperoxidase (HRP) konjugierter

sekundärer Antikörper für 1 Stunde zugegeben. Anschließend wird ein chromogenes
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Substrat (z. B. TMB) hinzugefügt und die Farbreaktion durch Zugabe einer Stopplösung

beendet.

Messung und Analyse: Die Absorption wird bei 450 nm mit einem Plattenlesegerät

gemessen. Die p-Akt-Signale werden auf die Gesamt-Akt-Signale normalisiert und die

prozentuale Hemmung im Vergleich zur stimulierten Kontrolle berechnet, um den IC50-Wert

zu bestimmen.

MTT-Assay zur Bestimmung der Zellproliferation
Dieser Assay misst die metabolische Aktivität der Zellen als Indikator für die Zellviabilität und -

proliferation.

Zellkultur: PC3-Zellen werden in 96-Well-Platten mit einer Dichte von 5.000 Zellen pro Well

ausgesät und über Nacht inkubiert.

Behandlung: Das Medium wird durch frisches Medium mit seriellen Verdünnungen von Akt-
IN-7 ersetzt. Eine Lösungsmittelkontrolle (z. B. DMSO) wird mitgeführt. Die Zellen werden für

72 Stunden inkubiert.

MTT-Inkubation: 10 µl einer 5 mg/ml MTT-Lösung in PBS werden zu jedem Well gegeben

und die Platte für 2-4 Stunden bei 37 °C inkubiert, bis sich violette Formazan-Kristalle bilden.

Solubilisierung: Das Medium wird vorsichtig entfernt und 100 µl eines Solubilisierungsmittels

(z. B. DMSO oder eine saure Isopropanol-Lösung) werden zu jedem Well gegeben, um die

Kristalle aufzulösen. Die Platte wird für 15 Minuten auf einem Schüttler inkubiert.

Messung: Die Absorption wird bei einer Wellenlänge von 570 nm gemessen.

Analyse: Die prozentuale Zellviabilität wird im Verhältnis zur Lösungsmittelkontrolle

berechnet und zur Bestimmung des IC50-Wertes verwendet.

Zellzyklusanalyse mittels Durchflusszytometrie
Dieses Protokoll ermöglicht die Quantifizierung der Zellverteilung in den verschiedenen Phasen

des Zellzyklus.
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Abbildung 3: Arbeitsablauf für die durchflusszytometrische Zellzyklusanalyse.
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Zellkultur und Behandlung: Krebszellen (z. B. MCF-7 oder PC3) werden mit einer

Konzentration von Akt-IN-7 behandelt, die dem 1- bis 5-fachen des IC50-Wertes für die

Proliferation entspricht, und für 24 bis 48 Stunden inkubiert.

Zellernte: Adhärente Zellen werden mit Trypsin abgelöst, in eiskaltem PBS gesammelt und

durch Zentrifugation pelletiert.

Fixierung: Das Zellpellet wird vorsichtig in eiskaltem 70%igem Ethanol resuspendiert, um

eine Aggregation zu vermeiden, und für mindestens 2 Stunden (oder über Nacht) bei -20 °C

fixiert.

Färbung: Die fixierten Zellen werden zentrifugiert, das Ethanol wird entfernt und das Pellet in

PBS gewaschen. Anschließend werden die Zellen in einer Färbelösung mit Propidiumiodid

(PI, ein interkalierender DNA-Farbstoff) und RNase A (zum Abbau von doppelsträngiger

RNA) für 30 Minuten bei Raumtemperatur im Dunkeln inkubiert.

Durchflusszytometrie: Die Proben werden mit einem Durchflusszytometer analysiert. Die PI-

Fluoreszenz wird mit einem linearen Maßstab erfasst.

Datenanalyse: Die resultierenden DNA-Histogramme werden mit einer geeigneten Software

(z. B. FlowJo, ModFit LT) analysiert, um den prozentualen Anteil der Zellen in der G1-, S-

und G2/M-Phase zu quantifizieren. Ein Anstieg des G1-Peaks bei gleichzeitiger Abnahme

der S- und G2/M-Peaks deutet auf einen G1-Arrest hin.

Zusammenfassung und Ausblick
Akt-IN-7 ist ein wirksamer Inhibitor des Akt-Signalwegs mit nachgewiesener antiproliferativer

Aktivität. Basierend auf dem gut etablierten Verständnis der Rolle von Akt in der

Zellzykluskontrolle ist der primäre Mechanismus, durch den Akt-IN-7 das Zellwachstum

hemmt, die Induktion eines G1-Phasen-Arrests. Dies wird durch die Stabilisierung von CKIs

wie p21 und p27 sowie die Reduzierung von Cyclin D1 vermittelt. Die hier bereitgestellten

Protokolle bieten eine methodische Grundlage zur Validierung dieser Effekte für spezifische

Zellsysteme. Die weitere Charakterisierung von Akt-IN-7 und ähnlichen allosterischen

Inhibitoren ist von großer Bedeutung für die Entwicklung gezielter Krebstherapien, die auf die

Deregulierung des Akt-Signalwegs abzielen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC
[pmc.ncbi.nlm.nih.gov]

2. Inhibition of the phosphatidylinositol-3 kinase/Akt promotes G1 cell cycle arrest and
apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian
cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell
Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose
Arsenite Exposed HaCat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5. dovepress.com [dovepress.com]

6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use
(Review) - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Akt-IN-7 und die Regulation des Zellzyklus: Ein
Technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12399687#akt-in-7-und-zellzyklusregulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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